

# Structure-activity relationship (SAR) studies of pyrido[2,3-b]oxazine derivatives

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## Compound of Interest

Compound Name: 7-Bromo-1*H*-pyrido[2,3-*b*]  
[1,4]oxazin-2(3*H*)-one

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrido[2,3-b]oxazine Derivatives as EGFR-TK Inhibitors

This guide provides a comparative analysis of novel pyrido[2,3-b][1][2]oxazine-based inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The presented data is based on recent studies exploring their potential as anticancer agents, particularly for non-small cell lung cancer (NSCLC).

## Performance Comparison of Pyrido[2,3-b]oxazine Derivatives

A series of novel pyrido[2,3-b][1][2]oxazine analogues have been synthesized and evaluated for their anticancer activity against various NSCLC cell lines.[1][3] These cell lines represent different EGFR mutation statuses: HCC827 (EGFR exon 19 deletion), NCI-H1975 (gefitinib-resistant, L858R/T790M double mutation), and A-549 (wild-type EGFR overexpression).[1][3] The in vitro cytotoxic activity was quantified by determining the half-maximal inhibitory concentration (IC50) values.

The results, summarized in the table below, highlight a few lead compounds with potent activity, comparable to the clinically approved drug Osimertinib.[1][3]

Compound	HCC827 (EGFR del E746-A750) IC50 (µM)	NCI-H1975 (L858R/T790M) IC50 (µM)	A-549 (WT- EGFR) IC50 (µM)	BEAS-2B (Normal Cells) IC50 (µM)
7f	0.09	0.89	1.10	> 61
7g	-	-	-	-
7h	-	-	-	-
Osimertinib	0.08	0.75	1.02	> 60

(Data for compounds 7g and 7h were noted as promising but specific IC50 values were only detailed for 7f in the provided search results)[1]  
[3]

#### Key SAR Insights:

- Potency and Selectivity: Compound 7f emerged as a highly potent inhibitor, with an IC50 value of 0.09 µM against the HCC827 cell line, which is comparable to Osimertinib.[1][3]
- Activity Against Resistance Mutations: The compounds demonstrated significant activity against the H1975 cell line, which harbors the T790M resistance mutation, a major challenge in EGFR-TKI therapy.[1][3]
- Safety Profile: Importantly, these compounds, particularly 7f, showed high selectivity for cancer cells, with no significant cytotoxicity against normal BEAS-2B cells at concentrations up to 61 µM.[1][3]

- Mechanism of Action: Mechanistic studies revealed that compound 7f functions as an EGFR-TK autophosphorylation inhibitor.<sup>[3]</sup> Molecular docking studies suggest that the di-fluorophenyl group of these compounds engages the glycine-rich loop of the EGFR kinase domain, while pyridine substituents form crucial interactions in the front pocket.<sup>[3]</sup>

## Experimental Protocols

### Synthesis:

The novel pyrido[2,3-b]<sup>[1]</sup>[2]oxazine derivatives were synthesized via a multi-step route that featured a key Suzuki cross-coupling reaction.<sup>[1][3]</sup> This strategic approach allowed for the incorporation of three bioactive pharmacophores: pyrido[2,3-b]<sup>[1]</sup>[2]oxazine, phenyl sulfonamide, and pyrimidine, into a single molecular entity.<sup>[3]</sup>

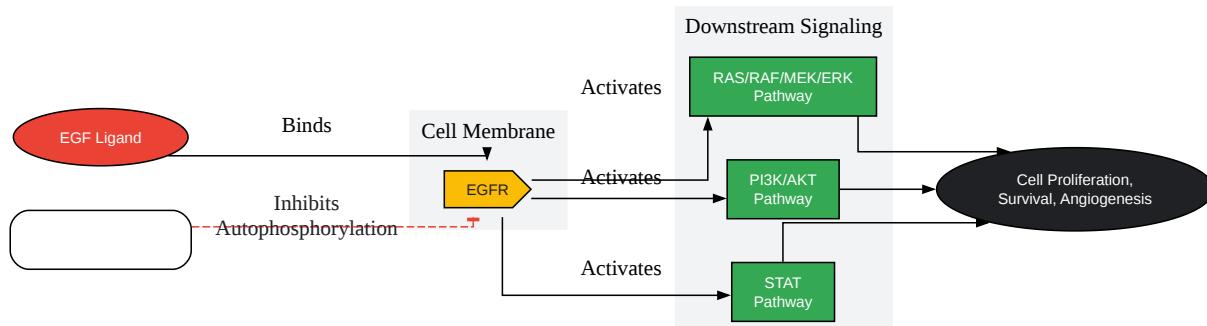
### In Vitro Anticancer Activity (MTT Assay):

The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.<sup>[1][3]</sup>

- Cell Culture: A549, H1975, HCC827, and BEAS-2B cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as DMSO.
- Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.

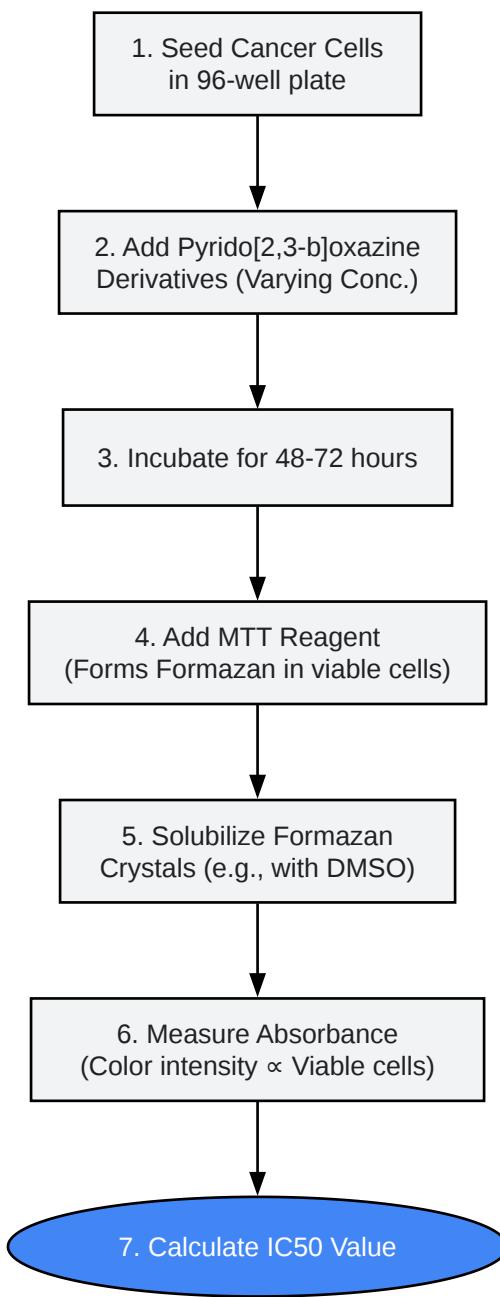
- IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the compound concentration versus the cell viability.

## Visualizations



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Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.

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Caption: Experimental workflow for the MTT assay to determine anticancer activity.

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## References

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